(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane is a bicyclic compound that belongs to the class of azabicyclic systems, which are notable for their structural complexity and potential biological activity. The compound is characterized by a bicyclic structure containing a nitrogen atom within one of the rings, making it a nitrogen-containing analog of bicyclo[2.2.1]heptane. This specific stereoisomer exhibits unique properties and has garnered interest in medicinal chemistry due to its potential applications as a ligand for various receptors.
The compound can be synthesized from readily available precursors, such as trans-4-hydroxy-L-proline, through enantioselective synthesis methods. It falls under the category of azabicyclo compounds, which are often explored for their pharmacological properties, particularly in relation to neurotransmitter receptors and other biological targets .
The synthesis of (1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane typically involves several key steps:
This multi-step synthesis highlights the complexity involved in obtaining this compound with high stereochemical purity.
The molecular structure of (1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane can be represented as follows:
This structural configuration contributes to its potential interactions with biological targets .
(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions typical for nitrogen-containing heterocycles:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for (1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane primarily involves its interaction with specific receptors in biological systems:
The physical properties of (1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane include:
Chemical properties include:
(1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
The stereoselective construction of the 2-azabicyclo[2.2.1]heptane core relies heavily on chiral auxiliaries and catalyzed cycloadditions. A prominent approach uses trans-4-hydroxy-L-proline as a chiral pool starting material. This enantioselective route involves:
Late-stage introduction of the phenyl group exploits the stereoelectronic bias of the preformed bicyclic system. A ring-closing metathesis (RCM) approach demonstrates exceptional diastereocontrol:
Table 1: Key Synthetic Routes to (1R,4R,6S)-6-Phenyl-2-azabicyclo[2.2.1]heptane
Method | Key Steps | Stereocontrol Mechanism | Yield | ee/dr |
---|---|---|---|---|
Chiral Pool (Hydroxyproline) | Sulfonation → Alkylation → Cyclization | Inherent chirality of L-proline | 45-50% (3 steps) | >98% ee |
RCM/Epoxide Opening | Diene Formation → RCM → Phenyl Addition | exo-face selectivity in epoxide opening | 65% (post-resolution) | 20:1 dr |
While direct references to hydrogenation in the provided sources are limited, asymmetric hydrogenation remains theoretically viable for stereoselective reduction of unsaturated precursors. Potential strategies inferred from related systems include:
Industrial-scale production prioritizes crystallization-driven purification to replace chromatography. Key developments include:
Table 2: Crystallization-Based Purification of Key Intermediate
Derivative | CAS Number | Molecular Formula | Molecular Weight | Recrystallization Solvent | Yield |
---|---|---|---|---|---|
tert-butyl (1R,4R,6S)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | 1290539-92-2 | C₁₁H₂₀N₂O₂ | 212.29 | Ethanol/Water (3:1) | 86% |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1